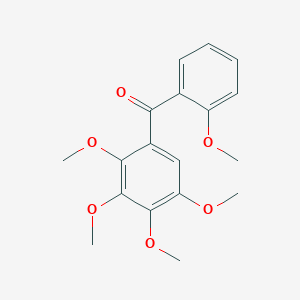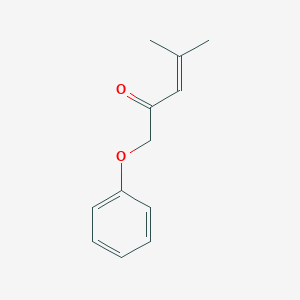
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is an organic compound that features a methanone group bonded to two aromatic rings, one of which is substituted with a methoxy group at the 2-position, and the other with methoxy groups at the 2, 3, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 2,3,4,5-tetramethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Methoxybenzoyl chloride+2,3,4,5-TetramethoxybenzenePyridinethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Potential molecular targets include enzymes and receptors involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone
- (2,3,4,5-Tetramethoxyphenyl)propan-2-amine
- (2,4,5-Trimethoxyphenyl)methanone
Uniqueness
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is unique due to the specific arrangement of methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
| 116447-65-5 | |
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-(2,3,4,5-tetramethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O6/c1-20-13-9-7-6-8-11(13)15(19)12-10-14(21-2)17(23-4)18(24-5)16(12)22-3/h6-10H,1-5H3 |
Clé InChI |
PHJPQXCAOMMCFS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)

